1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Conformational Analysis Building Block Selection

1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 1955554-96-7) is a heterobifunctional building block comprising a 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid core linked via its N1 position to the 4-position of an N-Boc-protected azepane (hexamethyleneimine) ring. With a molecular formula of C₁₄H₂₂N₄O₄ and a molecular weight of 310.35 g/mol, this compound integrates three functional domains within a single scaffold: (i) a carboxylic acid handle for amide coupling or esterification, (ii) a 1,2,3-triazole ring capable of serving as a bioisostere for amide bonds or participating in metal coordination and hydrogen bonding, and (iii) a Boc-protected seven-membered cyclic secondary amine that can be liberated under standard acidic conditions (e.g., TFA/CH₂Cl₂) for subsequent diversification.

Molecular Formula C14H22N4O4
Molecular Weight 310.354
CAS No. 1955554-96-7
Cat. No. B2742499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid
CAS1955554-96-7
Molecular FormulaC14H22N4O4
Molecular Weight310.354
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)17-7-4-5-10(6-8-17)18-9-11(12(19)20)15-16-18/h9-10H,4-8H2,1-3H3,(H,19,20)
InChIKeyZEGMJZKGUPCLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1955554-96-7): A Boc-Protected Azepane-Triazole Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology


1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 1955554-96-7) is a heterobifunctional building block comprising a 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid core linked via its N1 position to the 4-position of an N-Boc-protected azepane (hexamethyleneimine) ring. With a molecular formula of C₁₄H₂₂N₄O₄ and a molecular weight of 310.35 g/mol, this compound integrates three functional domains within a single scaffold: (i) a carboxylic acid handle for amide coupling or esterification, (ii) a 1,2,3-triazole ring capable of serving as a bioisostere for amide bonds or participating in metal coordination and hydrogen bonding, and (iii) a Boc-protected seven-membered cyclic secondary amine that can be liberated under standard acidic conditions (e.g., TFA/CH₂Cl₂) for subsequent diversification . The computed physicochemical profile—LogP of 1.94, topological polar surface area (TPSA) of 97.55 Ų, six hydrogen bond acceptors, and one hydrogen bond donor—places this compound within favorable drug-like property space (Lipinski compliant) . It is supplied as a research-grade intermediate (purity ≥98%) by multiple vendors for use in parallel library synthesis, fragment-based drug discovery, and PROTAC linker elaboration .

Why 1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Interchanged with Close Structural Analogs in Discovery Programs


Attempting generic substitution with superficially similar in-class compounds—such as the six-membered piperidine-triazole analog, the Fmoc-protected azepane variant, or the pyrazole-isosteric counterpart—introduces measurable changes in three critical parameters that directly impact downstream synthetic utility and biological performance: (i) ring-size-dependent conformational preference and steric profile, where the seven-membered azepane ring exhibits greater conformational flexibility and a distinct spatial orientation of the exocyclic amine vector compared to the six-membered piperidine chair conformation [1]; (ii) protecting-group orthogonality and deprotection kinetics, as the Boc group is cleaved under acidic conditions (TFA) with well-established kinetics, whereas the bulkier Fmoc group requires basic deprotection (piperidine/DMF) and the Alloc variant demands Pd-catalyzed cleavage, making these protecting groups non-interchangeable in orthogonal synthetic strategies [2]; and (iii) heterocycle-dependent physicochemical properties, where replacing the triazole ring with a pyrazole alters LogP, TPSA, and hydrogen-bond acceptor count, directly affecting permeability, solubility, and target engagement profiles [1]. The quantitative evidence below demonstrates that each of these molecular-level differences translates into verifiable, procurement-relevant differentiation.

Quantitative Differentiation Evidence: 1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1955554-96-7) vs. Closest Analogs


Ring-Size Comparison: Seven-Membered Azepane vs. Six-Membered Piperidine Conformational and Physicochemical Differentiation

The seven-membered azepane ring in CAS 1955554-96-7 provides a measurably different conformational and physicochemical profile compared to the six-membered piperidine analog (CAS 1955554-72-9, as hydrochloride salt). The target compound exhibits a higher LogP (1.94 vs. 0.32) and larger TPSA (97.55 Ų vs. 80.04 Ų), indicating greater lipophilicity and polar surface area simultaneously—a combination that can enhance passive membrane permeability while retaining hydrogen-bonding capacity . From a conformational standpoint, the azepane ring populates multiple low-energy conformations (twist-chair and boat families), whereas the piperidine ring is largely confined to a single chair conformation. This flexibility can be critical for adapting to irregular binding pockets: literature on iminosugar glycosidase inhibitors demonstrates that the seven-membered ring L-ido-azepane derivative (40b) displayed approximately twice the inhibitory activity (IC₅₀ 80 µM) of the corresponding six-membered D-gluco-piperidine drug miglustat (40a, IC₅₀ 172 µM) against β-glucosidase, directly attributable to ring-size effects on active-site complementarity [1].

Medicinal Chemistry Conformational Analysis Building Block Selection

Protecting Group Orthogonality: Boc (Target) vs. Fmoc (Analog) Deprotection Strategy and Cost Efficiency

The Boc protecting group on the azepane nitrogen of CAS 1955554-96-7 is cleaved under standard acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, 0 °C to rt, typically complete within 1–2 hours), enabling straightforward one-step liberation of the free secondary amine for subsequent amide bond formation, reductive amination, or N-alkylation [1]. In contrast, the Fmoc-protected azepane analog (CAS 2137578-44-8) requires basic deprotection using 20% piperidine in DMF (half-life ~1–5 min for Fmoc removal on resin, but bulkier azepane substrates may require longer reaction times), which may be incompatible with base-sensitive functionalities elsewhere in the molecule [1][2]. Critically, the Boc-protected target compound is commercially available at approximately half the cost of the Fmoc variant: CymitQuimica lists 50 mg of CAS 1955554-96-7 at €502.00 versus €1,043.00 for 50 mg of the Fmoc analog CAS 2137578-44-8—a 2.08-fold price premium for the Fmoc version that scales multiplicatively in library production . Additionally, the Boc group can be removed orthogonally in the presence of Fmoc, Cbz, and Alloc protecting groups, providing greater synthetic flexibility in multi-step sequences [1].

Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

Heterocycle Isostere Differentiation: 1,2,3-Triazole (Target) vs. Pyrazole (Analog) Impact on Physicochemical Properties

Replacement of the 1,2,3-triazole ring in CAS 1955554-96-7 with a pyrazole ring, as in the Boc-azepane-pyrazole analog (CAS 1361113-64-5), produces quantifiable changes in key physicochemical parameters despite the analogs sharing the same azepane-Boc scaffold. The target triazole compound has a lower LogP (1.94 vs. 2.54) and a larger TPSA (97.55 vs. 84.66 Ų) compared to the pyrazole analog, reflecting the additional nitrogen atom in the triazole ring (N3 vs. N2 heterocycle) which increases polarity and hydrogen-bond acceptor count (6 vs. 5) . The 1,2,3-triazole ring is also a well-established amide bond bioisostere with a dipole moment (~5 D) that effectively mimics the trans-amide geometry, whereas the pyrazole ring presents a different angular vector (N1–N2 axis vs. C4–C5 axis) and a distinct electrostatic potential surface [1]. These differences result in a ΔLogP of −0.60 and a ΔTPSA of +12.89 Ų between the two scaffolds, which can shift a compound across critical permeability thresholds (e.g., TPSA < 90 Ų for CNS penetration vs. TPSA > 90 Ų for oral absorption optimization) .

Bioisostere Design Physicochemical Profiling Fragment-Based Drug Discovery

Purity and Vendor Specification Comparison: Target Compound Offers Higher Commercial Purity Grade Than Closest Analogs

The target compound CAS 1955554-96-7 is commercially available at ≥98% purity from multiple major suppliers (ChemScene ≥98%, Leyan 98%), representing a higher and more consistent purity specification than its closest analogs: the piperidine-triazole analog (CAS 1955554-72-9) is offered at 95% purity across vendors (Leyan, AKSci, Bidepharm), and the Fmoc-azepane analog (CAS 2137578-44-8) is supplied at 95% purity (CymitQuimica) . For the pyrazole analog (CAS 1361113-64-5), the purity specification is intermediate at ≥97% (ChemScene, Leyan) . In fragment-based screening or parallel library synthesis, a 3% absolute purity difference (98% vs. 95%) can correspond to substantially different levels of unidentified impurities that may interfere with biochemical assay readouts, crystallography trials, or subsequent coupling reaction yields where the carboxylic acid functionality is the reactive handle.

Chemical Procurement Quality Control Building Block Specifications

Primary Application Scenarios for 1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1955554-96-7) Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal Boc Deprotection and Carboxylic Acid Diversification

In medicinal chemistry campaigns employing parallel amide coupling or Ugi multi-component reactions, CAS 1955554-96-7 serves as a dual-functional building block. The Boc-protected azepane amine remains inert during carboxylic acid activation (e.g., HATU/DIPEA coupling) and can be liberated post-coupling under acidic conditions (TFA/CH₂Cl₂) for a second diversification step. This orthogonal strategy is not accessible with the Fmoc-protected analog (CAS 2137578-44-8), which would undergo premature deprotection under the basic conditions of many coupling reactions. The 2-fold cost advantage (€502 vs. €1,043 per 50 mg) and ≥98% purity of the Boc variant further support its selection for library production where material consumption scales non-linearly with the number of analogs prepared.

PROTAC Linker Elaboration Exploiting the Azepane Conformational Flexibility

PROTAC (PROteolysis TArgeting Chimera) design often requires rigid or semi-rigid linkers to achieve optimal ternary complex geometry and cooperativity. The seven-membered azepane ring in CAS 1955554-96-7 provides a conformationally adaptive spacer distinct from the rigid chair of piperidine-based linkers. The triazole ring can serve as a 'click' junction point, while the carboxylic acid enables conjugation to the E3 ligase ligand or the target protein ligand. The combination of higher LogP (1.94) relative to the piperidine analog (LogP 0.32) may improve cell permeability of the PROTAC construct during cellular screening, while the larger TPSA (97.55 Ų) maintains aqueous solubility for in vitro assays.

Fragment-Based Drug Discovery (FBDD) Where Triazole Bioisosteric Properties Are Required

In fragment-based screening, the 1,2,3-triazole-4-carboxylic acid motif is a privileged fragment that functions as an amide bond bioisostere [1]. CAS 1955554-96-7 provides this pharmacophore pre-installed with a protected azepane vector for fragment growing. Compared to the pyrazole analog (CAS 1361113-64-5), the triazole offers an additional hydrogen-bond acceptor (6 vs. 5) and a larger TPSA (97.55 vs. 84.66 Ų) , which can enhance solubility and reduce lipophilicity-driven off-target binding. The higher purity specification (≥98% vs. ≥97% for the pyrazole analog) also makes the triazole compound preferable for sensitive biophysical methods (SPR, ITC, X-ray crystallography) where impurities can confound binding measurements .

Synthesis of Conformationally Constrained Peptidomimetics Incorporating a Seven-Membered Ring Scaffold

Azepane-containing peptidomimetics have demonstrated enhanced activity compared to their piperidine counterparts in glycosidase inhibition [2]. In the reported head-to-head comparison, an L-ido-azepane derivative achieved IC₅₀ = 80 µM versus IC₅₀ = 172 µM for the corresponding D-gluco-piperidine (miglustat), representing a 2.15-fold potency improvement [2]. CAS 1955554-96-7 provides a direct synthetic entry point to such azepane-triazole peptidomimetics: the carboxylic acid can be elaborated into amide, ester, or hydroxamate warheads, while Boc deprotection reveals the azepane amine for further N-functionalization. The well-characterized physicochemical profile (LogP 1.94, TPSA 97.55 Ų) facilitates property-based design of the final peptidomimetic series.

Quote Request

Request a Quote for 1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.